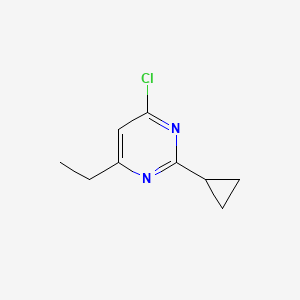

4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Description

BenchChem offers high-quality 4-Chloro-2-cyclopropyl-6-ethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-cyclopropyl-6-ethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJFRGLAFWRANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

CAS Registry Number: 1155151-80-6 Molecular Formula: C₉H₁₁ClN₂ Molecular Weight: 182.65 g/mol

Executive Summary

4-Chloro-2-cyclopropyl-6-ethylpyrimidine is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. It functions as a lipophilic, metabolically stable scaffold, primarily serving as an electrophilic partner in nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and reactivity profile. It is designed for medicinal chemists and process engineers requiring actionable data for scaffold utilization.

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

The molecule features a pyrimidine core functionalized at three key positions, creating a specific steric and electronic environment:

-

C4-Position (Chloro): An activated leaving group susceptible to nucleophilic attack due to the electron-deficient nature of the pyrimidine ring.

-

C2-Position (Cyclopropyl): A bioisostere for isopropyl or tert-butyl groups. It imparts metabolic stability (resistance to CYP450 oxidation) and unique 3D rigidity compared to acyclic alkyl chains.

-

C6-Position (Ethyl): Provides steric bulk and lipophilicity, modulating the binding affinity of the final pharmacophore.

Table 1: Physicochemical Data Profile

| Property | Value | Note |

| Appearance | Colorless to pale yellow liquid | May crystallize at low temps |

| Boiling Point | ~260°C (Predicted) | Vacuum distillation recommended |

| Density | 1.18 ± 0.1 g/cm³ | Relative to water |

| LogP (Predicted) | 3.12 | High lipophilicity |

| pKa (Conjugate Acid) | ~1.5 | Weakly basic pyrimidine nitrogens |

| H-Bond Donors/Acceptors | 0 / 2 | |

| Rotatable Bonds | 2 | Ethyl group and Cyclopropyl-Ring bond |

Synthetic Methodology

The synthesis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine follows a convergent two-step protocol: cyclization followed by deoxy-chlorination.

Step 1: Pyrimidine Ring Construction

Reaction: Condensation of Cyclopropanecarboxamidine hydrochloride with Ethyl 3-oxopentanoate (Ethyl propionylacetate). Mechanism: Base-mediated condensation involving nucleophilic attack of the amidine nitrogen on the keto-ester, followed by cyclization and dehydration.

-

Reagents: Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe) in Ethanol/Methanol.

-

Conditions: Reflux (78–85°C) for 6–12 hours.

-

Intermediate: 2-Cyclopropyl-6-ethylpyrimidin-4(3H)-one (Tautomer of the 4-hydroxypyrimidine).

Step 2: Deoxy-Chlorination

Reaction: Conversion of the 4-hydroxy intermediate to the 4-chloro derivative. Reagent: Phosphorus Oxychloride (POCl₃).[1][2][3] Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).

-

Protocol:

-

Charge 2-Cyclopropyl-6-ethylpyrimidin-4-ol into a reactor.

-

Add POCl₃ (3–5 equivalents) dropwise.

-

Heat to reflux (105°C) for 2–4 hours.

-

Critical Workup: Remove excess POCl₃ via vacuum distillation before quenching. Quench residue into crushed ice/water mixture below 10°C to prevent rapid hydrolysis exotherm.

-

Visualization: Synthetic Pathway

Figure 1: Convergent synthesis route from commercially available precursors.

Reactivity Profile & Applications

The 4-chloro substituent is the primary "warhead" for chemical diversification. The electron-withdrawing nature of the pyrimidine ring (enhanced by the electronegative nitrogen atoms) activates the C4 position.

A. Nucleophilic Aromatic Substitution (SNAr)

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Mechanism: Addition-Elimination. The nucleophile attacks C4, forming a Meisenheimer complex, followed by the expulsion of chloride.

-

Regioselectivity: Highly selective for C4. The C2 position is blocked by the cyclopropyl group and is less electrophilic.

B. Palladium-Catalyzed Cross-Coupling

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to form biaryl systems.

-

Buchwald-Hartwig: C-N bond formation with amines that are poor nucleophiles for standard SNAr.

Visualization: Reactivity Decision Tree

Figure 2: Primary functionalization pathways for drug discovery.

Medicinal Chemistry Insights: The Cyclopropyl Advantage

Why choose this specific scaffold over a standard methyl/ethyl pyrimidine?

-

Sigma-Hole Interactions: The cyclopropyl ring has unique electronic properties due to its strained C-C bonds (banana bonds). The electron density is concentrated in the plane of the ring, allowing the face of the ring to interact with lipophilic pockets in proteins, while the edge can participate in weak hydrogen bonding.

-

Metabolic Stability: Cyclopropyl groups are generally more resistant to oxidative metabolism (hydroxylation) than isopropyl or n-propyl chains, extending the half-life (

) of the drug candidate. -

Vector Orientation: The rigid geometry of the cyclopropyl group orients the pyrimidine ring in a distinct vector compared to flexible alkyl chains, potentially improving selectivity for specific kinase ATP-binding pockets.

Safety & Handling Protocol

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[4] |

Process Safety Note (POCl₃ Quenching): When synthesizing this molecule, the quenching of excess POCl₃ is the most critical safety step.

-

Never add water directly to the reaction mixture.

-

Always add the reaction mixture slowly to a large excess of ice/water with vigorous stirring.

-

Maintain temperature <20°C to prevent "runaway" hydrolysis which generates massive volumes of HCl gas and heat.

References

-

Sigma-Aldrich. "4-chloro-2-cyclopropyl-6-ethylpyrimidine | CAS 1155151-80-6."[5] Product Catalog. Link

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 43557492, 4-Chloro-2-cyclopropyl-6-methylpyrimidine (Analogous Structure)." PubChem. Link

-

Sun, Z., et al. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3."[2] Molecules, 17(4), 4533-4544.[2] Link

-

Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[6][7] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Kalogirou, A. S., et al. (2020). "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine."[8] Arkivoc, 2020(vii), 1-10. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2-cyclopropyl-6-methylpyrimidine | C8H9ClN2 | CID 43557492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-chloro-2-cyclopropyl-6-ethylpyrimidine | 1155151-80-6 [sigmaaldrich.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

The Cyclopropyl Moiety: A Key to Unlocking Thermodynamic Stability in Pyrimidine Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a cyclopropyl group to a pyrimidine core is a powerful and increasingly utilized strategy in medicinal chemistry. This modification significantly influences the molecule's physicochemical properties, most notably its thermodynamic stability. This guide provides a comprehensive technical overview of the thermodynamic principles governing cyclopropyl-substituted pyrimidines. We will delve into the theoretical underpinnings, experimental methodologies for characterization, key factors influencing stability, and the profound implications for drug discovery and development.

Introduction: The Strategic Advantage of the Cyclopropyl Group

The pyrimidine ring is a fundamental scaffold in numerous biologically active compounds, including several approved drugs. However, unsubstituted pyrimidine rings can be susceptible to metabolic degradation.[1][2] The cyclopropyl group, a small, strained three-membered ring, has emerged as a valuable substituent to address this challenge and enhance overall molecular properties.[3][4][5][6] Its unique electronic and steric characteristics contribute to increased metabolic stability, enhanced potency, and improved pharmacokinetic profiles.[4][5][6][7]

The inherent ring strain of the cyclopropyl group results in shorter and stronger carbon-hydrogen bonds and an increased p-character in its carbon-carbon bonds.[3][5][6][8] This "pseudo-double bond" character allows for conjugation with adjacent π-systems, influencing the electronic distribution of the pyrimidine ring.[4][9] Furthermore, the rigid and compact nature of the cyclopropyl group can act as a "conformational clamp," restricting the rotation of adjacent bonds and locking the molecule into a more bioactive conformation.[4][9] This pre-organization can lead to a more favorable entropic contribution to binding affinity.[6][9]

Understanding the thermodynamic stability of these modified pyrimidines is paramount for predicting their behavior throughout the drug development pipeline, from synthesis and formulation to in vivo efficacy and shelf-life.

Theoretical Framework: Understanding the Energetics of Stability

The thermodynamic stability of a molecule is fundamentally governed by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable compound. The stability of cyclopropyl-substituted pyrimidines is influenced by a combination of electronic and steric factors that can be dissected and predicted using computational chemistry.

2.1. Quantum Chemical Calculations:

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and predicting the thermodynamic properties of molecules.[10][11][12][13][14] By performing DFT calculations, researchers can determine key parameters that correlate with thermodynamic stability:

-

Total Energy: The calculated total electronic energy of a molecule is a direct indicator of its stability. Comparing the total energies of different isomers or conformers allows for the identification of the most stable arrangement.

-

Enthalpy of Formation (ΔHf°): This value represents the change in enthalpy when a compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation indicates greater thermodynamic stability.

-

Gibbs Free Energy of Formation (ΔGf°): This is the most definitive measure of thermodynamic stability under standard conditions, as it accounts for both enthalpy and entropy.[15]

These calculations can be performed using various basis sets and functionals, with B3LYP/6-31G(d,p) being a commonly employed level of theory for such systems.[11][12]

2.2. Conformational Analysis:

The cyclopropyl group significantly impacts the conformational landscape of the pyrimidine derivative.[9][16][17] The rotation around the bond connecting the cyclopropyl ring to the pyrimidine ring is a key determinant of the molecule's overall shape and energy. Computational methods can be used to map the potential energy surface of this rotation, identifying the lowest energy (most stable) conformations and the energy barriers between them.[9][16] The rigidity imparted by the cyclopropyl group often leads to a more well-defined low-energy conformation, which can be advantageous for receptor binding.[9]

Experimental Determination of Thermodynamic Stability

While computational methods provide invaluable predictive insights, experimental validation is crucial. Several techniques can be employed to quantitatively assess the thermodynamic stability of cyclopropyl-substituted pyrimidines.

3.1. Differential Scanning Calorimetry (DSC):

DSC is a primary technique for measuring the thermal properties of a compound, including its melting point, enthalpy of fusion, and decomposition temperature.[18][19][20] A higher decomposition temperature is indicative of greater thermal stability.

Experimental Protocol: Determination of Thermal Stability by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the cyclopropyl-substituted pyrimidine into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the onset of the melting endotherm. The decomposition temperature is identified as the onset of the exothermic decomposition peak. The enthalpy of fusion can be calculated by integrating the area under the melting peak.

Caption: Workflow for DSC analysis.

3.2. Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature.[18][19] It is often used in conjunction with DSC to distinguish between melting and decomposition events and to determine the temperature at which significant mass loss occurs.

3.3. Isothermal Titration Calorimetry (ITC):

For understanding the thermodynamic basis of binding to a biological target, ITC is the gold standard.[21][22] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. A more favorable binding enthalpy often correlates with a more stable intermolecular interaction.[21][22]

Factors Influencing Thermodynamic Stability

The thermodynamic stability of cyclopropyl-substituted pyrimidines is not a monolithic property but is influenced by several structural and environmental factors.

4.1. Position of the Cyclopropyl Group:

The point of attachment of the cyclopropyl group on the pyrimidine ring (e.g., C2, C4/C6, or C5) significantly alters the electronic and steric environment. For instance, substitution at a position that allows for greater resonance stabilization with the pyrimidine π-system can lead to enhanced stability.

4.2. Substituents on the Cyclopropyl and Pyrimidine Rings:

The presence of other substituents on either the cyclopropyl or pyrimidine rings can have a profound impact on stability. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, affecting bond strengths and overall stability.[23] Steric interactions between substituents can also introduce strain, thereby decreasing stability.

4.3. Solvent Effects:

The surrounding solvent can influence the thermodynamic stability of a molecule through solvation effects. Polar solvents may stabilize polar conformers, while nonpolar solvents will favor less polar conformations. Understanding these interactions is crucial for predicting behavior in both formulation and biological environments.

Table 1: Hypothetical Thermodynamic Data for a Series of Cyclopropyl-Substituted Pyrimidines

| Compound | Position of Cyclopropyl Group | Other Substituent | Melting Point (°C) | Decomposition Temperature (°C) | Calculated ΔGf° (kcal/mol) |

| 1 | C2 | None | 155 | 250 | -25.3 |

| 2 | C4 | None | 162 | 265 | -28.1 |

| 3 | C5 | None | 148 | 240 | -22.7 |

| 4 | C4 | 5-Fluoro | 175 | 280 | -32.5 |

| 5 | C4 | 5-Methyl | 168 | 272 | -30.2 |

This table presents hypothetical data for illustrative purposes.

Implications for Drug Development

The enhanced thermodynamic stability conferred by the cyclopropyl group has far-reaching consequences in the drug development process.

5.1. Metabolic Stability and Pharmacokinetics:

One of the primary reasons for incorporating a cyclopropyl group is to block sites of metabolic oxidation.[7] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to metabolism by cytochrome P450 enzymes.[7] This leads to increased metabolic stability, a longer plasma half-life, and an improved pharmacokinetic profile.[4][5][6][7]

5.2. Shelf-Life and Formulation:

Thermodynamically stable compounds are less prone to degradation under storage conditions, leading to a longer shelf-life. This is a critical consideration for the commercial viability of a drug product. Furthermore, understanding the thermal properties of a drug candidate is essential for developing stable and effective formulations.

5.3. Target Binding and Potency:

As previously mentioned, the conformational rigidity imposed by the cyclopropyl group can pre-organize the molecule into its bioactive conformation, leading to enhanced binding affinity and potency.[4][9] The electronic effects of the cyclopropyl group can also influence key interactions with the target protein.

Caption: Relationship between stability and drug development.

Conclusion and Future Perspectives

The strategic incorporation of a cyclopropyl group into a pyrimidine scaffold is a proven method for enhancing thermodynamic stability and overall drug-like properties. A thorough understanding of the underlying principles, coupled with robust experimental and computational characterization, is essential for leveraging this approach to its full potential. Future research will likely focus on more complex substitution patterns and the development of novel cyclopropyl bioisosteres to further refine the physicochemical and pharmacological profiles of pyrimidine-based therapeutics. The continued exploration of these unique chemical entities holds great promise for the discovery of next-generation medicines.

References

-

Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

A. M. M. M. de Sousa, A. M. S. Silva. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]

-

Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

-

eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES. Retrieved from [Link]

-

Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4253. [Link]

-

Amer, A., et al. (2012). 5-substituted pyrimidine L-2'-deoxyribonucleosides: synthetic, quantum chemical, and NMR studies. Nucleosides, Nucleotides & Nucleic Acids, 31(1), 44-60. [Link]

-

ResearchGate. (2012, January 23). (PDF) 5-Substituted Pyrimidine L-2′-Deoxyribonucleosides: Synthetic, Quantum Chemical, and NMR Studies. Retrieved from [Link]

- Gein, V. L., et al. (2015). Quantum-Chemical Modeling of the Mechanisms of Synthesis of Pyrimidine and Purine. Russian Journal of General Chemistry, 85(1), 164–169.

-

Taylor & Francis Online. (n.d.). Cyclopropane – Knowledge and References. Retrieved from [Link]

-

Mont-Rayo, V., et al. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Organic Chemistry, 3(3), 195-201. [Link]

-

Research and Reviews: A Journal of Drug Design & Discovery. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Retrieved from [Link]

- Sahu, S., et al. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.

-

Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]

-

MDPI. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

-

PubMed. (2008). Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent. Retrieved from [Link]

-

ACS Publications. (2023, August 15). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Retrieved from [Link]

-

PubMed. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

-

ResearchGate. (2023, March 24). (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Stereochemistry of new nitrogen-containing heterocyclic compounds. XV. Potentiometric, thermodynamic and biological activity studies of azoquinolines and their metal complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Retrieved from [Link]

-

PubMed. (2021, January 1). The 3-D conformational shape of N-naphthyl-cyclopenta[d]pyrimidines affects their potency as microtubule targeting agents and their antitumor activity. Retrieved from [Link]

-

PubMed. (2007, January 1). Binding thermodynamics of substituted diaminopyrimidine renin inhibitors. Retrieved from [Link]

-

Beilstein Journals. (2011, July 21). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

-

SciSpace. (2015, August 12). Conformational analysis of cycloalkanes. Retrieved from [Link]

-

MDPI. (2024, June 27). Some Remarks on the Boundary of Thermodynamic Stability. Retrieved from [Link]

-

Introduction to Organic Chemistry. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. Retrieved from [Link]

-

SpringerLink. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

-

Frontiers in Chemistry. (2022, April 4). Design and Synthesis of Conformationally Diverse Pyrimidine-Embedded Medium/ Macro- and Bridged Cycles via Skeletal Transformation. Retrieved from [Link]

-

Preprints.org. (2021, November 19). Thermodynamic Stability of Fenclorim and Clopyralid. Retrieved from [Link]

Sources

- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. scientificupdate.com [scientificupdate.com]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. researchgate.net [researchgate.net]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 5-substituted pyrimidine L-2'-deoxyribonucleosides: synthetic, quantum chemical, and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchemrev.com [jchemrev.com]

- 14. chemical.journalspub.info [chemical.journalspub.info]

- 15. preprints.org [preprints.org]

- 16. scispace.com [scispace.com]

- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Binding thermodynamics of substituted diaminopyrimidine renin inhibitors | Malvern Panalytical [malvernpanalytical.com]

- 22. Binding thermodynamics of substituted diaminopyrimidine renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Chloro-2-cyclopropyl-6-ethylpyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous bioactive molecules.[1] Its versatile structure allows for substitution at various positions, leading to a diverse array of compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[2] The introduction of a cyclopropyl group, in particular, is a well-established strategy in drug design to enhance metabolic stability, modulate physicochemical properties, and improve the overall absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.[3] This guide provides a comprehensive technical overview of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, a key intermediate for the synthesis of novel therapeutic and agrochemical agents.

Core Identifiers and Physicochemical Properties

A precise understanding of the chemical identity and properties of a compound is fundamental for its application in research and development. The key identifiers and computed physicochemical properties for 4-Chloro-2-cyclopropyl-6-ethylpyrimidine are summarized below.

| Identifier | Value | Source |

| CAS Number | 1155151-80-6 | Sigma-Aldrich |

| IUPAC Name | 4-Chloro-2-cyclopropyl-6-ethylpyrimidine | N/A |

| Molecular Formula | C₉H₁₁ClN₂ | N/A |

| Molecular Weight | 182.65 g/mol | N/A |

| Canonical SMILES | CCC1=CC(=NC(=N1)C2CC2)Cl | N/A |

| InChI | InChI=1S/C9H11ClN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h5-6H,2-4H2,1H3 | Sigma-Aldrich |

| InChIKey | CBJFRGLAFWRANJ-UHFFFAOYSA-N | Sigma-Aldrich |

Note: Some properties are calculated based on the structure as experimental data is limited.

Synthesis and Manufacturing Landscape

The synthesis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine typically involves a multi-step process, beginning with the construction of the substituted pyrimidine ring followed by a chlorination step. While a specific, publicly available, detailed protocol for this exact molecule is not readily found in peer-reviewed literature, its synthesis can be logically deduced from established methods for analogous compounds.[1][4]

A plausible and efficient synthetic pathway involves two key stages:

-

Formation of the Pyrimidinol Intermediate: The synthesis commences with the cyclocondensation reaction to form the 2-cyclopropyl-6-ethyl-pyrimidin-4-ol precursor. This is typically achieved by reacting a β-ketoester with an appropriate amidine.[4]

-

Chlorination of the Pyrimidinol: The resulting hydroxypyrimidine is then subjected to chlorination to yield the final product. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or triphosgene.[1]

The following diagram illustrates the logical flow of this synthetic strategy.

Caption: A logical two-stage synthetic pathway to 4-Chloro-2-cyclopropyl-6-ethylpyrimidine.

Experimental Protocol: A Generalized Approach

Based on established procedures for similar pyrimidine derivatives, a representative experimental protocol is outlined below.[1][4][5]

Step 1: Synthesis of 2-Cyclopropyl-6-ethyl-pyrimidin-4-ol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in n-butanol by heating.

-

Reagent Addition: To the heated solution, add a mixture of a suitable β-ketoester (e.g., ethyl 3-oxopentanoate) and cyclopropylamidine hydrochloride dropwise.

-

Reaction: Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and neutralize with an acid (e.g., acetic acid). The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Step 2: Synthesis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place the dried 2-cyclopropyl-6-ethyl-pyrimidin-4-ol.

-

Chlorination: Add phosphorus oxychloride (POCl₃) to the flask. The reaction may be performed neat or in the presence of a high-boiling inert solvent.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Potential Applications

The chlorine atom at the 4-position of the pyrimidine ring is a key functional handle, making 4-Chloro-2-cyclopropyl-6-ethylpyrimidine a versatile intermediate for a variety of chemical transformations. This position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide range of substituents.

This reactivity profile makes the compound a valuable building block in the following areas:

-

Pharmaceutical Drug Discovery: The pyrimidine core is a prevalent feature in many approved drugs.[1] The ability to readily displace the chloro group allows for the synthesis of libraries of compounds for screening against various biological targets. The presence of the cyclopropyl and ethyl groups provides a unique structural motif that can be explored for optimizing drug-target interactions.

-

Agrochemical Development: Substituted pyrimidines are also important in the agrochemical industry, with applications as herbicides, fungicides, and insecticides.[3] The specific substitution pattern of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine can be leveraged to develop new crop protection agents with improved efficacy and selectivity.

The following diagram illustrates the central role of this compound as a synthetic intermediate.

Caption: Potential applications stemming from the reactivity of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine.

Analytical Characterization

While specific spectral data for 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is not widely published, its characterization would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure. The proton NMR spectrum is expected to show characteristic signals for the ethyl and cyclopropyl groups, as well as a singlet for the proton on the pyrimidine ring.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide fragmentation patterns that can further support the structural assignment.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound.[6]

For the closely related analog, 4-chloro-2-cyclopropyl-6-methylpyrimidine (CAS 7043-11-0), the computed molecular weight is 168.62 g/mol .[7][8] This information can be used as a reference point when analyzing the mass spectrum of the 6-ethyl derivative.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions should be taken when handling 4-Chloro-2-cyclopropyl-6-ethylpyrimidine. Based on data for analogous compounds, it should be considered harmful if swallowed, and may cause skin and eye irritation.[7] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Chloro-2-cyclopropyl-6-ethylpyrimidine is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its synthesis, while not explicitly detailed in the public domain, can be reliably achieved through established pyrimidine chemistry. The strategic placement of the chloro, cyclopropyl, and ethyl groups provides a unique combination of reactivity and structural features that can be exploited for the development of novel, high-value molecules. As research in these areas continues to advance, the demand for such specialized building blocks is likely to grow, underscoring the importance of a thorough understanding of their synthesis and chemical properties.

References

- Exploring the Synthesis and Applications of 4-Chloro-6-Ethyl-5-Fluoropyrimidine. (2026, January 29).

-

PubChem. 4-Chloro-2-cyclopropyl-6-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. Retrieved from [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme. Retrieved from [Link]

- Google Patents. Process for preparing 4-hydroxypyrimidine. Google Patents.

-

MDPI. Stereoselective Synthesis and Antimicrobial Studies of Allo-Gibberic Acid-Based 2,4-Diaminopyrimidine Chimeras. MDPI. Retrieved from [Link]

-

PubChemLite. 4-chloro-2-cyclopropyl-6-methylpyrimidine (C8H9ClN2). PubChemLite. Retrieved from [Link]

-

Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. Retrieved from [Link]

- Google Patents. Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole. Google Patents.

-

PubMed. Synthesis of N-acetyllactosamine containing a D-[6-3H]galactopyranosyl group. National Library of Medicine. Retrieved from [Link]

- Google Patents. Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.

-

NIST WebBook. Pyrimidine, 4,6-dichloro-. NIST. Retrieved from [Link]

-

Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Retrieved from [Link]

-

Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. Organic Syntheses. Retrieved from [Link]

-

EPA. EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from [Link]

- Crop protection chemicals.

- ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES Direct N-oxidation of 2-alkyl-4-ethyl-6-methyl.

-

ResearchGate. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. Retrieved from [Link]

- Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model.

- Google Patents. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. Google Patents.

-

PubChem. 6-[(8a-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8-oxo-2,3,4a,5,6,7,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl)oxy]-3-[4,5-dihydroxy-6-(hydroxymethyl). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Fragrance Material Safety Assessment Center. Food and Chemical Toxicology. Elsevier.

- CliniChrom.

-

Journal of the Chemical Society, Perkin Transactions 1. Controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine into 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines. Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. Process for the preparation of chloropyrimidines. Google Patents.

- Lietuvos mokslų akademijos Leidybos skyrius. Synthesis of ethyl N-(6-substituted 5-cyano-2-methyl- thiopyrimidin-4-yl)glycinates and their cyclisation to pyrrolo[2,3-d]pyrimidines. LMA. to pyrrolo[2,3-d]pyrimidines. LMA.

Sources

- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 2. Crop protection chemicals [essentialchemicalindustry.org]

- 3. nbinno.com [nbinno.com]

- 4. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 5. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 4-Chloro-2-cyclopropyl-6-methylpyrimidine | C8H9ClN2 | CID 43557492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

Solubility Profile of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine in Organic Solvents

This guide delineates the solubility profile, thermodynamic behavior, and process optimization strategies for 4-Chloro-2-cyclopropyl-6-ethylpyrimidine (CAS: 1155151-80-6).[1]

Executive Summary

4-Chloro-2-cyclopropyl-6-ethylpyrimidine is a critical electrophilic intermediate used in the synthesis of agrochemicals and pharmaceuticals, particularly as a scaffold for nucleophilic aromatic substitution (

This guide provides a technical analysis of its solvation thermodynamics, offering a predictive framework for solvent selection in reaction engineering and purification.[1]

Physicochemical Context & Thermodynamic Framework

The solubility behavior of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is governed by its lipophilic alkyl/cycloalkyl substituents and the polarizable chloropyrimidine core.[1]

2.1 Molecular Descriptors

| Property | Value / Description | Impact on Solubility |

| CAS Number | 1155151-80-6 | Unique Identifier |

| Molecular Weight | 182.65 g/mol | Moderate; favors volatility under vacuum.[1][2][3][4] |

| Physical State | Liquid (at 25°C) | Miscibility governs process design. |

| LogP (Predicted) | ~2.8 – 3.2 | Highly lipophilic; excellent extraction into non-polar solvents. |

| H-Bond Donors | 0 | No self-association; low viscosity.[1] |

| H-Bond Acceptors | 2 (Pyrimidine N) | Soluble in protic solvents via H-bonding.[1] |

2.2 Hansen Solubility Parameters (HSP)

To predict miscibility, we utilize the Hansen Solubility Parameter theory, where the total cohesive energy density (

- (Dispersion): High, due to the aromatic ring and chlorine atom.[1]

- (Polarity): Moderate, driven by the dipole moment of the C-Cl and C=N bonds.[1]

- (H-Bonding): Low, as it lacks -OH or -NH groups.[1]

Interaction Radius (

Solubility & Miscibility Profile

The following data summarizes the miscibility of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine across standard industrial solvents.

3.1 Solvent Compatibility Table

| Solvent Class | Representative Solvent | Miscibility | Thermodynamic Rationale | Process Application |

| Chlorinated | Dichloromethane (DCM) | High | Perfect HSP match ( | Extraction, Chromatography |

| Aromatic | Toluene | High | Reaction Solvent (High T) | |

| Esters | Ethyl Acetate | High | Dipole-dipole interactions stabilize the solute.[1] | Extraction (Green alternative) |

| Alcohols | Methanol / Ethanol | High | Entropy of mixing dominates; H-bonding to Pyrimidine N. | Crystallization (Anti-solvent) |

| Ketones | Acetone | High | Favorable dipole interactions.[1] | Cleaning / Solubilization |

| Alkanes | n-Heptane / Hexane | Moderate | Soluble, but phase separation possible at low T (< -20°C).[1] | Impurity Rejection |

| Aqueous | Water | Immiscible | High hydrophobic penalty; large | Washing (Removes salts) |

Critical Insight: The immiscibility with water combined with high solubility in toluene/ethyl acetate makes this compound ideal for extractive work-ups .[1] The partition coefficient (

) heavily favors the organic phase.[1]

Process Optimization: Reaction & Purification

4.1 Reaction Solvent Selection

For

-

Dipolar Aprotic Solvents (DMF, DMSO, NMP):

-

Phase Transfer Catalysis (PTC) Systems (Toluene/Water):

4.2 Purification Strategy (Distillation vs. Chromatography)

Since the compound is a liquid, purification is typically achieved via vacuum distillation .[1]

-

Boiling Point Estimation: >280°C (atmospheric).

-

Protocol: Distill at reduced pressure (< 5 mbar) to prevent thermal degradation of the cyclopropyl ring (ring opening).

Experimental Protocols

Protocol A: Determination of Partition Coefficient (

)

Objective: Quantify extraction efficiency between Toluene and Water.

-

Preparation: Dissolve 1.0 g of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine in 50 mL of Toluene (pre-saturated with water).

-

Equilibration: Add 50 mL of HPLC-grade water (pre-saturated with Toluene).

-

Agitation: Shake vigorously for 30 minutes at 25°C in a separatory funnel.

-

Separation: Allow phases to settle for 60 minutes.

-

Analysis: Remove aliquots from both phases. Analyze via HPLC (UV detection at 254 nm).

-

Calculation:

.

Protocol B: Miscibility Screening (Turbidity Method)

Objective: Determine miscibility limits for anti-solvent selection.[1]

-

Setup: Place 1 mL of the liquid pyrimidine in a vial.

-

Addition: Titrate the potential anti-solvent (e.g., Water, cold Hexane) in 0.1 mL increments.[1]

-

Observation: Monitor for turbidity (cloud point) using a laser scattering detector or visual inspection against a dark background.[1]

-

Endpoint: The volume fraction at which persistent turbidity occurs defines the miscibility limit.[1]

Visualization of Process Logic

The following diagram illustrates the decision matrix for solvent selection based on the unit operation (Reaction vs. Extraction).

Figure 1: Solvent selection decision tree based on process requirements (Reaction Kinetics vs. Downstream Processing).

References

-

Sigma-Aldrich. 4-Chloro-2-cyclopropyl-6-ethylpyrimidine Product Specification. (CAS 1155151-80-6).[1] Accessed 2026.[1][6]

-

Baluja, S., et al. "Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents." Journal of Chemical & Engineering Data, 2014.[1] [1]

-

PubChem. 4-Chloro-2-cyclopropyl-6-methylpyrimidine (Analogue Data). National Library of Medicine.[1] [1]

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2011.[1] (General reference for solvent polarity and miscibility principles).

Sources

- 1. physchemres.org [physchemres.org]

- 2. 4-Chloro-2-cyclopropyl-6-methylpyrimidine | C8H9ClN2 | CID 43557492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

The 2-Cyclopropyl-6-ethylpyrimidine Scaffold: Synthetic Architectures and Medicinal Utility

Executive Summary

The 2-cyclopropyl-6-ethylpyrimidine moiety represents a specialized, high-value pharmacophore in modern medicinal chemistry. Unlike generic pyrimidine derivatives, this specific substitution pattern leverages the unique physicochemical properties of the cyclopropyl group—enhanced metabolic stability, conformational rigidity, and

This technical guide serves as a comprehensive reference for researchers utilizing this scaffold to develop next-generation kinase inhibitors, antivirals, and GPCR ligands. It moves beyond basic literature review to provide actionable synthetic protocols, structure-activity relationship (SAR) logic, and mechanistic insights.

Medicinal Chemistry Rationale

The "Cyclopropyl Advantage"

The inclusion of a cyclopropyl ring at the C2 position is not merely a steric choice; it is a strategic maneuver to modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Metabolic Shielding: The cyclopropyl group is often used as a bioisostere for an isopropyl group. However, unlike isopropyl, the cyclopropyl C-H bonds are stronger (

vs -

Sigma-Hole Interactions: The strained ring exhibits "banana bonds" with significant

-character, allowing for unique

The 6-Ethyl Anchor

The ethyl group at C6 typically serves to fill hydrophobic pockets within a target enzyme (e.g., the ATP-binding site of a kinase). It provides a precise steric fit that is larger than a methyl group but less conformationally mobile than a propyl or butyl chain, reducing the entropic penalty upon binding.

Synthetic Architectures

The construction of the 2-cyclopropyl-6-ethylpyrimidine core generally follows a convergent synthesis strategy. The most robust pathway involves the condensation of a cyclopropyl amidine with a

Retrosynthetic Analysis (Visualized)

Key Intermediates

Two specific derivatives serve as the primary branching points for library generation:

-

4-Chloro-2-cyclopropyl-6-ethylpyrimidine (CAS 1155151-80-6): The "electrophilic hub." The chlorine atom is highly reactive toward nucleophilic aromatic substitution (

), allowing the attachment of amines, alkoxides, or thiols. -

Methyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate (CAS 2098105-14-5): Used when a carbon-linked extension (via amide coupling or reduction) is required at the C4 position.

Experimental Protocols

Note: All protocols must be performed in a fume hood with appropriate PPE. Verification of purity via LC-MS and NMR is mandatory.

Protocol A: Synthesis of the Pyrimidin-4-ol Core

Objective: Construct the pyrimidine ring from acyclic precursors.

-

Reagents:

-

Cyclopropanecarboximidamide hydrochloride (

) -

Ethyl 3-oxopentanoate (

) -

Sodium ethoxide (

, 21% wt in ethanol) -

Ethanol (anhydrous)

-

-

Procedure:

-

Step 1: Charge a round-bottom flask with anhydrous ethanol and add the cyclopropanecarboximidamide HCl.

-

Step 2: Add Sodium ethoxide dropwise at

under -

Step 3: Add Ethyl 3-oxopentanoate dropwise.

-

Step 4: Heat the mixture to reflux (

) for 12–16 hours. Monitor via TLC (formation of a polar, UV-active spot). -

Step 5: Cool to room temperature and concentrate in vacuo.

-

Step 6: Dissolve residue in water and acidify to pH 4–5 with acetic acid to precipitate the 2-cyclopropyl-6-ethylpyrimidin-4-ol . Filter and dry.

-

Protocol B: Chlorination to 4-Chloro Derivative

Objective: Activate the ring for

-

Reagents:

-

2-cyclopropyl-6-ethylpyrimidin-4-ol (from Protocol A)

-

Phosphorus oxychloride (

, excess, solvent/reagent) - -Dimethylaniline (catalytic)

-

-

Procedure:

-

Step 1: Place the pyrimidin-4-ol in a flask. carefully add

(Caution: Exothermic). -

Step 2: Add catalytic

-dimethylaniline. -

Step 3: Reflux at

for 3–4 hours. -

Step 4: Quenching (Critical Safety Step): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature

. -

Step 5: Extract with Dichloromethane (DCM), wash with saturated

, dry over -

Yield: The resulting yellow oil is 4-chloro-2-cyclopropyl-6-ethylpyrimidine , ready for coupling.

-

Structure-Activity Relationship (SAR) Landscape

The versatility of this scaffold allows it to target multiple biological pathways.[1] The diagram below illustrates the functional zones of the molecule.

Quantitative Data Summary

The following table summarizes the physicochemical impact of substituting the C2 and C6 positions compared to standard methyl/phenyl analogues.

| Feature | 2-Methyl-6-Methyl | 2-Phenyl-6-Ethyl | 2-Cyclopropyl-6-Ethyl | Impact Analysis |

| LogP (Lipophilicity) | ~0.8 | ~2.5 | ~1.9 | Optimal balance for oral bioavailability (Lipinski compliant). |

| Metabolic Stability ( | Low (Oxidation) | Medium (Aromatic hydroxylation) | High | Cyclopropyl ring resists P450 oxidation better than alkyl chains. |

| Rotatable Bonds | 0 | 1 | 1 (Ethyl only) | Rigid C2 improves binding entropy; Ethyl allows induced fit. |

| Electronic Character | Electron-donating | Electron-withdrawing | Weak Donor / | Unique electronic signature for cation- |

References

-

Synthesis of Pyrimidine N-Oxides and Rearrangement: Reissig, H. U., et al. (2021).[2] "Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxy- and 4-Hydroxymethyl-Substituted Pyrimidine Derivatives." Synthesis, 53(12), 2067-2080.[3] Link

-

Cyclopropyl in Drug Design: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Key Intermediate Availability: Sigma-Aldrich. "4-chloro-2-cyclopropyl-6-ethylpyrimidine (CAS 1155151-80-6)." Link

-

Pyrimidine Pharmacophores: Selvam, T. P., et al. (2012). "Pyrimidine as a privileged scaffold in cancer drug discovery." Drug Discovery Today, 17(21-22), 1211-1221. Link

Sources

Potential therapeutic applications of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Title: The Strategic Scaffold: Therapeutic Utility & Synthetic Applications of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine Subtitle: A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Executive Summary

In the landscape of modern drug discovery, the pyrimidine heterocycle remains a "privileged structure"—a molecular framework capable of providing ligands for a diverse array of biological targets. 4-Chloro-2-cyclopropyl-6-ethylpyrimidine (CAS 1155151-80-6) represents a highly specialized, pre-functionalized building block within this class.

This guide analyzes the technical utility of this scaffold. Unlike generic pyrimidines, the specific substitution pattern—2-cyclopropyl for metabolic stability and 6-ethyl for lipophilic tuning—combined with the reactive 4-chloro handle, makes it an ideal precursor for developing kinase inhibitors, GPCR ligands, and anti-infective agents. This document details its chemical reactivity, structure-activity relationship (SAR) potential, and validated experimental protocols for its application in therapeutic development.[1]

Chemical Profile & Reactivity

The therapeutic value of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine lies in its distinct electronic and steric profile.

| Property | Specification | Therapeutic Implication |

| CAS Number | 1155151-80-6 | Unique identifier for regulatory/sourcing.[2] |

| Molecular Formula | C₉H₁₁ClN₂ | Low molecular weight (MW ~182.65), allowing ample room for fragment growth (Fragment-Based Drug Design). |

| 4-Chloro Group | Electrophilic Handle | Highly reactive toward SNAr (Nucleophilic Aromatic Substitution). Allows rapid library generation via amine displacement. |

| 2-Cyclopropyl | Pharmacophore | Increases metabolic stability (blocks CYP450 oxidation relative to isopropyl/n-propyl) and improves potency via hydrophobic contacts. |

| 6-Ethyl Group | Lipophilic Tuner | Provides steric bulk to enforce atropisomerism or fill hydrophobic pockets (e.g., the gatekeeper region in kinases). |

The "Cyclopropyl Advantage" in SAR

The cyclopropyl group is not merely a spacer; it is a critical medicinal chemistry tool.

-

Metabolic Shielding: Unlike alkyl chains, the cyclopropyl ring is resistant to hydrogen abstraction by cytochrome P450 enzymes, significantly extending the half-life (

) of the final drug candidate. -

Conformational Rigidity: The

-like character of the cyclopropane C-C bonds restricts bond rotation, reducing the entropic penalty upon binding to a protein target.

Therapeutic Applications & Mechanism of Action[1][3]

A. Oncology: Next-Generation Kinase Inhibitors

The 2,4,6-trisubstituted pyrimidine scaffold is foundational in kinase inhibition (e.g., similar cores are found in drugs targeting EGFR, CDK, and p38 MAPK).

-

Mechanism: The pyrimidine nitrogen atoms (N1 and N3) typically interact with the "hinge region" of the kinase ATP-binding pocket via hydrogen bonds.

-

Application: 4-Chloro-2-cyclopropyl-6-ethylpyrimidine serves as the core. The 4-Cl is displaced by an aniline or heterocycle to form the "hinge binder," while the 2-cyclopropyl group orients into the solvent-exposed region or the hydrophobic specificity pocket.

-

Target Potential:

-

Tyrosine Kinases (RTKs): Targeting VEGFR or EGFR mutants where the cyclopropyl group avoids steric clashes with gatekeeper mutations (e.g., T790M).

-

Serine/Threonine Kinases: Inhibition of CDK4/6 pathways in cell cycle regulation.

-

B. Infectious Disease: Antivirals & Antifungals

Pyrimidine derivatives are historical stalwarts in virology (nucleoside analogs) and mycology.

-

Antifungals: Structurally analogous to Cyprodinil (anilinopyrimidine class), derivatives of this scaffold inhibit methionine biosynthesis or mitochondrial function in pathogenic fungi.

-

Antivirals: Functionalization at the 4-position with ribose mimics or acyclic chains can yield non-nucleoside reverse transcriptase inhibitors (NNRTIs).

C. Metabolic Disorders: GPCR Antagonists

The lipophilicity provided by the 6-ethyl group makes this scaffold suitable for crossing the blood-brain barrier (BBB), a requirement for central GPCR targets (e.g., P2Y12 receptors in thrombosis or CB1 receptors).

Visualization: Structural Logic & Signaling

The following diagram illustrates the SAR logic and the synthesis flow for converting the core scaffold into a bioactive kinase inhibitor.

Figure 1: Strategic workflow transforming the 4-Chloro-2-cyclopropyl-6-ethylpyrimidine core into diverse therapeutic classes via modular synthesis.

Experimental Protocols

Disclaimer: All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE. The 4-chloro pyrimidine is a skin sensitizer and lachrymator.

Protocol A: Synthesis of the Core Scaffold

If the material is not purchased, it can be synthesized via a condensation-chlorination sequence.

-

Reagents: Cyclopropanecarboximidamide (Cyclopropylamidine) HCl, Ethyl 3-oxopentanoate (Ethyl propionylacetate), Sodium Ethoxide (NaOEt), Phosphorus Oxychloride (POCl₃).

-

Step 1: Pyrimidine Ring Closure

-

Dissolve Cyclopropylamidine HCl (1.0 eq) and Ethyl 3-oxopentanoate (1.1 eq) in Ethanol.

-

Add NaOEt (2.5 eq) dropwise at 0°C.

-

Reflux for 6-12 hours. Monitor by TLC (Formation of 2-cyclopropyl-6-ethylpyrimidin-4-ol).

-

Concentrate, neutralize with dilute HCl, and filter the precipitate (the tautomeric hydroxypyrimidine).

-

-

Step 2: Chlorination

-

Suspend the dried hydroxypyrimidine in neat POCl₃ (5-10 volumes).

-

Heat to 90-100°C for 2-4 hours. Caution: HCl gas evolution.

-

Quench carefully onto crushed ice/NH₄OH mixture to maintain pH ~8.

-

Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

-

Yield: Typically 75-85% as a pale yellow oil or low-melting solid.

-

Protocol B: SNAr Functionalization (Library Generation)

This protocol describes the displacement of the chlorine atom to generate a potential kinase inhibitor.

-

Reagents: 4-Chloro-2-cyclopropyl-6-ethylpyrimidine (1.0 eq), Aniline derivative (e.g., 3-aminobenzenesulfonamide) (1.1 eq), Diisopropylethylamine (DIPEA) (2.0 eq), n-Butanol or DMF.

-

Procedure:

-

Dissolve the core scaffold and the aniline in n-Butanol (0.5 M concentration).

-

Add DIPEA.

-

Heat to 110°C (reflux) for 12 hours.

-

Alternative: For unreactive amines, use Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100°C).

-

-

Workup:

-

Cool to room temperature. If precipitate forms, filter and wash with cold ethanol.

-

If no precipitate, evaporate solvent and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

-

Validation: Confirm structure via ¹H-NMR (Loss of pyrimidine C4-H signal is not applicable here as C4 is substituted; look for appearance of aniline peaks and retention of cyclopropyl multiplets at

0.9-1.2 ppm).

References

-

PubChem. (2025).[3] Compound Summary: 4-Chloro-2-cyclopropyl-6-methylpyrimidine (Analogous Scaffold Data).[3] National Library of Medicine. [Link]

-

Liu, J., et al. (2020). "Cyclopropyl Scaffold: A Generalist for Marketed Drugs." Current Topics in Medicinal Chemistry, 20(26). [Link]

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for Bioisosterism and Cyclopropyl utility).

- Fischer, P. M. (2003). "The design of drug candidate molecules with the 2-aminopyrimidine and 2,4-diaminopyrimidine scaffolds." Current Pharmaceutical Design. (Reference for Pyrimidine Kinase Inhibitor SAR).

Sources

Electronic Properties & Reactivity of 4-Chloro-Pyrimidine Derivatives

Executive Summary

The 4-chloropyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a linchpin in the synthesis of kinase inhibitors (e.g., Imatinib analogs), antivirals, and nucleotide mimetics. Its utility stems from the unique electronic deficiency of the pyrimidine ring, which activates the C4-chlorine bond toward Nucleophilic Aromatic Substitution (

This guide moves beyond standard textbook definitions to analyze the frontier molecular orbital (FMO) interactions, substituent-directed regioselectivity , and physicochemical implications of this scaffold. It provides actionable protocols for computational modeling and experimental validation, designed for researchers optimizing lead compounds.

Part 1: Electronic Architecture of the Core

To manipulate 4-chloropyrimidine, one must first understand the electronic landscape that governs its reactivity.

The Pyrimidine "Electron Sink"

The pyrimidine ring is significantly more

-

C4 vs. C2 vs. C5: The electron density is not removed uniformly.

-

Positions 2, 4, and 6 are highly electron-deficient (electrophilic).

-

Position 5 is relatively electron-rich (nucleophilic), behaving similarly to the meta-position in nitrobenzene.

-

-

The C4-Cl Bond: The chlorine atom at C4 sits at a position of maximum electron deficiency (reinforced by both N1 and N3). While chlorine is an electron-withdrawing group (EWG) via induction, its ability to donate electrons into the ring via resonance (

) is overwhelmed by the ring's demand for electrons.

Frontier Molecular Orbitals (FMO)

The reactivity of 4-chloropyrimidine is dictated by the Lowest Unoccupied Molecular Orbital (LUMO) .

-

LUMO Localization: In unsubstituted 4-chloropyrimidine, the largest LUMO coefficient is typically located at C4 , making it the "softest" and most reactive site for nucleophilic attack.

-

HOMO-LUMO Gap: A large gap usually indicates kinetic stability.[2] However, the introduction of the C4-Cl lowers the LUMO energy significantly compared to pyrimidine, facilitating rapid reaction with nucleophiles.

Visualizing the Electronic Flow

The following diagram illustrates the electronic vectors and resonance contributors that activate the C4 position.

Figure 1: Electronic vectors activating the C4 position. The synergistic pull of N1 and N3 creates a high positive electrostatic potential at C4.

Part 2: Substituent Effects & Regioselectivity

A common challenge in drug development is predicting reactivity when the ring is polysubstituted (e.g., 2,4-dichloropyrimidine derivatives).[3][4]

The "Regioselectivity Dichotomy"

While C4 is intrinsically more reactive, substituents at C5 and C6 can invert this preference.

-

Baseline (H at C5/C6):

occurs exclusively at C4 . -

C5-EWG (e.g., -NO2, -F): Reinforces C4 selectivity. The LUMO remains localized at C4.

-

C6-EDG (e.g., -OMe, -NHMe): This is the critical inversion point . Strong electron donors at C6 can raise the energy of the C4-centered orbital or redistribute the LUMO density such that C2 becomes competitive or favored .

-

Mechanism:[2] The EDG pushes density into C4 via resonance, deactivating it. C2, being isolated from this direct resonance push (meta-relationship), remains sufficiently electrophilic [1].

-

The Role of Non-Covalent Interactions

Recent studies have shown that regioselectivity is not just orbital-controlled but also interaction-controlled.

-

Hydrogen Bonding: In 2-methylsulfonyl-4-chloropyrimidines, incoming nucleophiles (like alkoxides) can form a hydrogen bond with the sulfonyl group, directing the attack to the C2 position via a cyclic transition state [2].

Data Summary: Substituent Impact on Rates

Table 1: Relative Reactivity Trends in 4-Chloro-Pyrimidine Derivatives

| Substituent (Pos) | Electronic Effect | Primary Reactive Site (in 2,4-di-Cl) | Kinetic Impact |

| None (H) | Baseline | C4 | Fast |

| 5-NO2 | Strong EWG (-I, -M) | C4 (Exclusive) | Very Fast (Explosive rates) |

| 5-Me | Weak EDG (+I) | C4 | Moderate |

| 6-OMe | Strong EDG (+M) | Mixed / C2 | Slow |

| 6-Ph | Conjugation | C4 | Moderate |

| 2-MeSO2 | Strong EWG | C2 (if H-bond possible) | Fast |

Part 3: Physicochemical Implications in Drug Design

The electronic properties of the 4-Cl derivative directly influence the "drug-likeness" of the final molecule.

Lipophilicity (LogP) Modulation

The C4-Cl bond is lipophilic. However, because it is often a "handle" for substitution, the property of the intermediate matters for purification.

-

Solubility: 4-chloropyrimidines are often poorly soluble in water but highly soluble in DCM or EtOAc.

-

Protocol Insight: When designing a library, replacing Cl with polar amines (via

) typically lowers LogP by 1.5–2.5 units, rapidly moving a hit into the "Lipinski compliant" zone.

Metabolic Stability

The electron-deficient ring is susceptible to metabolic oxidation at C5 (if unsubstituted) or glutathione conjugation at C4 (if the Cl is not displaced).

-

Toxicity Warning: Unreacted 4-chloropyrimidines in a final drug substance are genotoxic impurities (GTIs) because they can alkylate DNA. Complete conversion during synthesis is mandatory.

Part 4: Experimental & Computational Protocols

As a senior scientist, you must validate these properties. Do not rely solely on literature precedents.

Computational Protocol: Predicting Reactivity (DFT)

Use this workflow to predict whether your specific derivative will react at C2 or C4.

Tools: Gaussian 16 or ORCA (Open Source). Method: DFT B3LYP/6-31G* (Cost-effective) or wB97X-D/6-311++G(d,p) (High accuracy).

Figure 2: Computational decision tree for predicting regioselectivity. If LUMO and LUMO+1 are close in energy, both must be considered [1].[4]

Experimental Protocol: Kinetics Assay

To empirically determine the electronic activation of your derivative.

Objective: Measure the second-order rate constant (

Reagents:

-

Substrate: 4-chloropyrimidine derivative (0.1 M).

-

Nucleophile: Morpholine (1.0 M, 10 equiv - pseudo-first-order conditions).

-

Solvent: DMSO-

(stabilizes the Meisenheimer transition state). -

Internal Standard: 1,3,5-trimethoxybenzene.

Methodology:

-

Preparation: Dissolve substrate and internal standard in DMSO-

in an NMR tube. -

Initiation: Add Morpholine via syringe at

. -

Acquisition: Acquire

H NMR spectra every 5 minutes for 2 hours at 25°C. -

Analysis: Integrate the decay of the pyrimidine C5-H signal and the appearance of the product signal.

-

Calculation: Plot

vs. time. The slope is

Why this matters: If

References

-

WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. [Link]

-

WuXi AppTec. (2022). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. [Link]

-

Stroup, B. W., et al. (2007).[1] The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas. The Journal of Organic Chemistry, 72(26), 10194-10210.[1] (Cited for general SNAr mechanism grounding). [Link]

-

Luan, Y., et al. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

Sources

Role of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine as a pharmaceutical intermediate

The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine (CAS 1155151-80-6). This document is structured for researchers and process chemists involved in drug discovery and intermediate manufacturing.

Role: Advanced Pharmaceutical Intermediate & Scaffold Building Block CAS: 1155151-80-6 | Formula: C₉H₁₁ClN₂ | MW: 182.65 g/mol

Executive Summary

4-Chloro-2-cyclopropyl-6-ethylpyrimidine represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple alkyl-pyrimidines, this intermediate incorporates a cyclopropyl moiety at the C2 position—a strategic bioisostere for isopropyl groups that offers enhanced metabolic stability and reduced lipophilicity (LogP modulation). The C4-chloro substituent serves as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed cross-coupling, making this molecule a critical linchpin in the synthesis of Kinase Inhibitors (e.g., EGFR, JAK family), GPCR Antagonists , and next-generation Agrochemicals .

Chemical Profile & Structural Significance[2][3][4]

The "Cyclopropyl Advantage" in Drug Design

The substitution pattern of this intermediate is non-trivial. The selection of a cyclopropyl group over an isopropyl or ethyl group at the C2 position is a deliberate medicinal chemistry strategy known as Metabolic Blocking .

| Feature | Chemical Rationale | Pharmaceutical Impact |

| C2-Cyclopropyl | High C-H bond dissociation energy (106 kcal/mol) vs. Isopropyl (95 kcal/mol). | Resists CYP450 oxidation. Prevents rapid metabolic clearance common with isopropyl groups (hydroxylation). |

| C6-Ethyl | Steric bulk and lipophilicity. | Receptor Selectivity. Fills hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases). |

| C4-Chloro | Electron-deficient leaving group. | Divergent Synthesis. Enables rapid library generation via SₙAr or Suzuki coupling. |

Physical Properties

-

Appearance: Colorless to pale yellow liquid or low-melting solid.

-

Boiling Point: Predicted ~260°C (at 760 mmHg).

-

Solubility: Soluble in DCM, Ethyl Acetate, DMSO; insoluble in water.

-

Stability: Moisture sensitive (hydrolysis of C-Cl bond to pyrimidinone).

Synthesis & Manufacturing Protocol

The industrial synthesis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine typically follows a convergent two-step protocol: Condensation followed by Chlorination .

Step 1: Cyclization (The Pyrimidinone Core)

-

Reagents: Cyclopropanecarboxamidine hydrochloride + Ethyl propionylacetate (or similar β-keto ester).

-

Conditions: Basic conditions (NaOEt/EtOH or NaOMe/MeOH), reflux, 4–8 hours.

-

Mechanism: The amidine nitrogen attacks the ketone carbonyl, followed by cyclization at the ester to form the thermodynamically stable 4-hydroxypyrimidine (tautomer of pyrimidinone).

Step 2: Chlorination (Activation)

-

Reagents: Phosphorus Oxychloride (POCl₃).

-

Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack type activation).

-

Conditions: 80–100°C, 2–4 hours.

-

Workup: Quench into ice-water (exothermic!), extraction with DCM.

Visualization of Synthesis Pathway

The following diagram illustrates the critical process flow from raw materials to the activated intermediate.

Caption: Convergent synthesis route: Cyclization of amidine and β-keto ester followed by POCl₃-mediated chlorodehydration.

Application in Drug Discovery (Reactivity Profile)

The utility of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine lies in its reactivity at the C4 position. The electron-withdrawing nitrogen atoms of the pyrimidine ring make the C4-chlorine highly susceptible to nucleophilic attack.

Key Transformations

-

SₙAr Amination (Kinase Inhibitor Synthesis):

-

Reaction: Displacement of Cl by primary/secondary amines.

-

Relevance: Creates the "Hinge Binder" motif common in ATP-competitive inhibitors.

-

Protocol: Amine (1.1 eq), DIPEA (2.0 eq), n-Butanol or DMF, 90°C.

-

-

Suzuki-Miyaura Coupling:

-

Reaction: Coupling with Aryl/Heteroaryl Boronic Acids.

-

Relevance: Used to build bi-aryl systems found in antivirals and oncology drugs.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

-

Etherification:

-

Reaction: Displacement by alkoxides (NaOR).

-

Relevance: Synthesis of agrochemical fungicides (e.g., Cyprodinil analogs).

-

Divergent Synthesis Workflow

The diagram below demonstrates how this single intermediate branches into three distinct therapeutic classes.

Caption: Divergent synthesis map showing the transformation of the chloropyrimidine core into three major bioactive classes.

Quality Control & Impurity Profiling

For pharmaceutical use, strict control of impurities is required.

| Impurity Type | Origin | Control Strategy |

| Hydroxyl Impurity | Hydrolysis of C-Cl bond (moisture). | Store under Nitrogen/Argon; re-chlorinate if >1%. |

| Regioisomers | Incorrect cyclization (rare with specific amidine). | Monitor by HPLC (Reverse Phase, C18). |

| Phosphorous Residues | POCl₃ carryover. | Rigorous aqueous quench and multiple washes; ICP-MS testing. |

Analytical Specification (Typical):

-

Purity (HPLC): ≥ 98.0%

-

Water Content (KF): ≤ 0.5%

-

Assay (Titration): 97.0 – 103.0%

Handling & Safety Protocols

Hazard Class: Corrosive (Skin Corr.[1] 1B), Acute Toxicity (Oral/Inhal).

-

PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, face shield, and lab coat.

-

Storage: Keep in a tightly closed container at 2-8°C. Moisture Sensitive.

-

Emergency: In case of skin contact, wash immediately with polyethylene glycol 400, then plenty of water. The chloropyrimidine moiety can be a potent skin sensitizer.[1]

References

-

PubChem Compound Summary. (2025). 4-chloro-2-cyclopropyl-6-methylpyrimidine (Analogous Structure). National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). Product Specification: 4-Chloro-2-cyclopropyl-6-ethylpyrimidine.[2][3][4][5] Merck KGaA. Link

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[6] 5th Ed. Wiley. (General reference for Pyrimidine synthesis and reactivity).

- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on metabolic stability of cyclopropyl vs isopropyl).

-

BLD Pharm. (2025).[7] Safety Data Sheet: 4-Chloro-2-cyclopropyl-6-ethylpyrimidine.[3][4][5]Link

Sources

- 1. 4-Chloro-2-cyclopropyl-6-methylpyrimidine | C8H9ClN2 | CID 43557492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1557304-43-4|4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine|BLD Pharm [bldpharm.com]

- 3. 1557304-43-4|4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine|BLD Pharm [bldpharm.com]

- 4. 4-Chloro-2-cyclopropyl-6-ethylpyrimidine_1155151-80-6_해서 화공 [hairuichem.com]

- 5. 4-chloro-2-cyclopropyl-6-ethylpyrimidine | 1155151-80-6 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a scalable and efficient three-step synthesis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, a valuable building block in medicinal chemistry and drug development. The protocol is designed for adaptability from laboratory to pilot-plant scale, with a focus on procedural robustness, safety, and high-yield production.

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The title compound, 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, is a key intermediate, offering multiple reactive sites for further functionalization. The chloro substituent at the 4-position is an excellent leaving group for nucleophilic aromatic substitution, while the cyclopropyl and ethyl groups provide opportunities to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. This document provides a detailed, field-proven protocol for the scalable synthesis of this important molecule, starting from readily available commercial reagents.

Overall Synthetic Strategy

The synthesis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is accomplished via a three-step sequence, as illustrated below. This strategy was designed for its efficiency, scalability, and use of cost-effective reagents.

Caption: Overall synthetic workflow for 4-Chloro-2-cyclopropyl-6-ethylpyrimidine.

Step 1: Scalable Synthesis of 1-Cyclopropylpentane-1,3-dione via Claisen Condensation

The first step involves a Claisen condensation between cyclopropyl methyl ketone and ethyl propionate to form the key intermediate, 1-cyclopropylpentane-1,3-dione. The use of a strong base, such as sodium ethoxide, is crucial for the deprotonation of the ketone and initiation of the condensation.

Causality Behind Experimental Choices